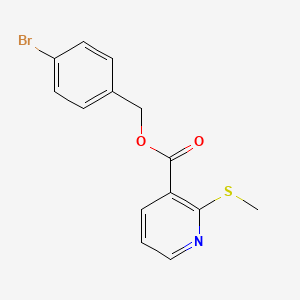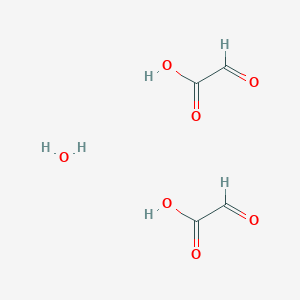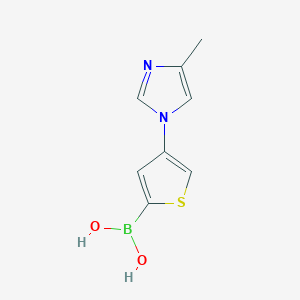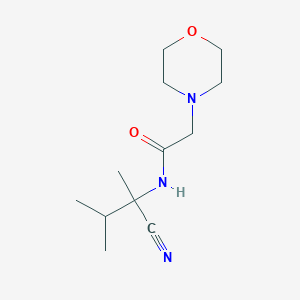![molecular formula C13H10ClNO4 B13356174 5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid is an organic compound that belongs to the class of furoic acids This compound is characterized by the presence of an acetylamino group, a chlorine atom, and a furoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available diethyl 2-acetamidomalonate.
Alkylation: The diethyl 2-acetamidomalonate undergoes alkylation to introduce the chlorophenyl group.
Cyclization: The alkylated product is then cyclized to form the furoic acid ring.
Acetylation: Finally, the amino group is acetylated to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorine atom and furoic acid moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-(Acetylamino)-2-chlorophenyl]-2-furamide
- **5-(Acetylamino)-2-chlorophenyl]-2-furoate
Uniqueness
5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H10ClNO4 |
|---|---|
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
5-(5-acetamido-2-chlorophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO4/c1-7(16)15-8-2-3-10(14)9(6-8)11-4-5-12(19-11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Clé InChI |
GXPLEPDEYBKNLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)

![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
methanone](/img/structure/B13356141.png)



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)



